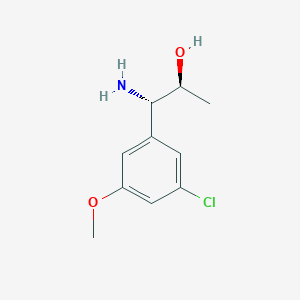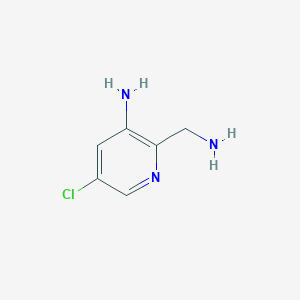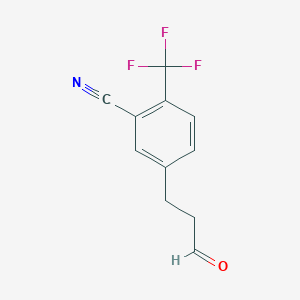
3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile is a fluorinated organic compound with the molecular formula C10H11FN2 and a molecular weight of 178.21 g/mol This compound is known for its unique chemical structure, which includes an amino group, a fluoro-substituted aromatic ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methylbenzaldehyde and malononitrile.
Condensation Reaction: The aldehyde and malononitrile undergo a condensation reaction in the presence of a base such as sodium ethoxide to form the corresponding α,β-unsaturated nitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-fluoro-3-methylphenyl)propanenitrile
- 3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile
- 3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile
Uniqueness
3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interactions with other molecules. The presence of the fluoro group enhances its stability and selectivity in chemical reactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11FN2 |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3 |
InChI Key |
FYSVESNUMJFSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(7-chloro-3-(4-fluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate](/img/structure/B13038340.png)
![3-(4-Fluorophenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13038347.png)

![2-[cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]aceticacid](/img/structure/B13038354.png)

![1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13038378.png)






![4,6-Dimethyl-3H-imidazo[4,5-C]pyridine](/img/structure/B13038414.png)

